molecular formula C21H24N2O3 B12691305 9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate CAS No. 93841-59-9

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate

Cat. No.: B12691305
CAS No.: 93841-59-9
M. Wt: 352.4 g/mol
InChI Key: WUORXDFERZVQDT-UHFFFAOYSA-N
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Description

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure and properties, making it a subject of study in chemistry, biology, and medicine .

Preparation Methods

The synthesis of 9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate involves several stepsThe final step involves the formation of the acetate salt . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses .

Comparison with Similar Compounds

9-Hydroxy-1,2,5,6-tetramethyl-6H-pyrido(4,3-b)carbazolium acetate can be compared with other similar compounds, such as:

Properties

CAS No.

93841-59-9

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1,2,5,6-tetramethyl-5a,6-dihydropyrido[4,3-b]carbazol-6-ium-9-ol;acetate

InChI

InChI=1S/C19H20N2O.C2H4O2/c1-11-14-7-8-20(3)12(2)15(14)10-17-16-9-13(22)5-6-18(16)21(4)19(11)17;1-2(3)4/h5-10,19,22H,1-4H3;1H3,(H,3,4)

InChI Key

WUORXDFERZVQDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C(=C2C=C3C1[NH+](C4=C3C=C(C=C4)O)C)C)C.CC(=O)[O-]

Origin of Product

United States

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